2-(4,5-Dibromofuran-2-yl)azetidine 2-(4,5-Dibromofuran-2-yl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18217715
InChI: InChI=1S/C7H7Br2NO/c8-4-3-6(11-7(4)9)5-1-2-10-5/h3,5,10H,1-2H2
SMILES:
Molecular Formula: C7H7Br2NO
Molecular Weight: 280.94 g/mol

2-(4,5-Dibromofuran-2-yl)azetidine

CAS No.:

Cat. No.: VC18217715

Molecular Formula: C7H7Br2NO

Molecular Weight: 280.94 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-Dibromofuran-2-yl)azetidine -

Specification

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
IUPAC Name 2-(4,5-dibromofuran-2-yl)azetidine
Standard InChI InChI=1S/C7H7Br2NO/c8-4-3-6(11-7(4)9)5-1-2-10-5/h3,5,10H,1-2H2
Standard InChI Key OIIAHZIUGBOARA-UHFFFAOYSA-N
Canonical SMILES C1CNC1C2=CC(=C(O2)Br)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-(4,5-Dibromofuran-2-yl)azetidine consists of a furan ring substituted with bromine atoms at the 4- and 5-positions, linked to an azetidine group (a four-membered saturated ring containing three carbon atoms and one nitrogen atom). The furan ring’s electron-rich nature and the azetidine’s strain due to its small ring size create a hybrid structure with potential reactivity in pharmaceutical and materials science applications .

Physicochemical Properties

While experimental data for 2-(4,5-Dibromofuran-2-yl)azetidine is absent, properties of its close analog, 4,5-dibromofuran-2-carboxylic acid (CAS 2434-03-9), offer a foundational comparison :

  • Molecular Weight: 269.88 g/mol (for 4,5-dibromofuran-2-carboxylic acid). The azetidine derivative would have a higher molecular weight due to the replacement of the carboxylic acid group with an azetidine moiety.

  • Solubility: The carboxylic acid analog exhibits moderate solubility in water (0.1 mg/mL) . Introducing the hydrophobic azetidine group likely reduces aqueous solubility, favoring organic solvents like ethyl acetate or dichloromethane.

  • LogP: The consensus LogP for 4,5-dibromofuran-2-carboxylic acid is 1.99 , suggesting moderate lipophilicity. Substitution with azetidine may increase LogP, enhancing membrane permeability.

Synthetic Pathways

Reduction of Brominated Furan Carboxylic Acids

A key method for modifying brominated furans involves reductive debromination. For example, 4,5-dibromofuran-2-carboxylic acid undergoes selective reduction with zinc powder in aqueous ammonia to yield 4-bromofuran-2-carboxylic acid in yields up to 99% . This reaction typically proceeds at 0–7°C to prevent over-reduction . Adapting this strategy, 2-(4,5-Dibromofuran-2-yl)azetidine could potentially be synthesized via nucleophilic substitution or coupling reactions, replacing the carboxylic acid group with azetidine.

Hypothetical Synthesis Route

  • Intermediate Formation: Start with 4,5-dibromofuran-2-carboxylic acid. Convert the carboxylic acid to an acyl chloride using thionyl chloride.

  • Amination: React the acyl chloride with azetidine under basic conditions to form an amide linkage.

  • Debromination: Apply controlled reductive conditions (e.g., zinc/ammonia) to selectively remove one bromine atom if mono-substitution is desired.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs at the 2-position of the furan ring requires careful control of reaction conditions.

  • Azetidine Stability: The strain in the azetidine ring may lead to ring-opening under acidic or high-temperature conditions, necessitating mild reaction protocols.

Spectroscopic and Analytical Data

Spectral Signatures

While direct data for 2-(4,5-Dibromofuran-2-yl)azetidine is unavailable, its precursor 4,5-dibromofuran-2-carboxylic acid displays:

  • ¹H NMR (DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.17 (s, 1H, furan-H), 7.40 (s, 1H, furan-H) .

  • LC-MS (ESI+): m/z 191 [M+H]⁺ for the debrominated product .

For the azetidine derivative, key changes would include:

  • Loss of the carboxylic acid proton (δ 13.5 ppm).

  • New signals corresponding to the azetidine ring’s CH₂ and NH groups (δ 2.5–4.0 ppm).

Chromatographic Behavior

The carboxylic acid analog elutes at Rₜ = 1.52 min under reverse-phase LC conditions . The azetidine derivative’s increased hydrophobicity would likely result in a longer retention time.

Industrial and Research Applications

Pharmaceutical Intermediates

Brominated furans are pivotal in synthesizing kinase inhibitors and antiviral agents. For instance, 4-bromofuran-2-carboxylic acid derivatives are intermediates in prostaglandin receptor antagonists . The azetidine group’s conformational rigidity could optimize drug-receptor binding.

Material Science

Brominated compounds are employed as flame retardants. Incorporating azetidine could modify thermal stability and polymer compatibility.

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